8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde
Description
8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde is a chroman derivative featuring a cyclopropyl substituent at the 8-position and two methyl groups at the 4,4-positions, with an aldehyde functional group at the 6-position. Chroman derivatives are bicyclic compounds consisting of a benzene ring fused to a dihydro-pyran ring, making them structurally related to flavonoids and tocopherols. The unique substitution pattern of this compound—particularly the strained cyclopropyl ring—imparts distinct steric and electronic properties, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
8-cyclopropyl-4,4-dimethyl-2,3-dihydrochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-15(2)5-6-17-14-12(11-3-4-11)7-10(9-16)8-13(14)15/h7-9,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJLAUYHDOVKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C(C=C(C=C21)C=O)C3CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151351 | |
| Record name | 8-Cyclopropyl-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350761-29-3 | |
| Record name | 8-Cyclopropyl-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350761-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Cyclopropyl-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The compound 8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde is characterized by a chroman core with two methyl groups at position 4, a cyclopropyl substituent at position 8, and an aldehyde functional group at position 6. The synthesis generally proceeds via:
- Construction of the chroman ring with appropriate substitution.
- Introduction of the cyclopropyl group at the 8-position, often via cyclopropanation or substitution reactions.
- Selective formylation at the 6-position to install the aldehyde group.
Preparation of the Chroman Core and Cyclopropyl Substitution
According to patent US7655699B1, compounds structurally related to this compound are prepared by substituting various precursors with cyclopropyl groups using halogenated intermediates. For example, 6-bromo substituted chroman derivatives are used as starting materials, which undergo nucleophilic substitution or metal-catalyzed coupling reactions to install the cyclopropyl group at the 8-position. The process involves:
- Starting from a 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphthalene derivative.
- Employing organometallic reagents or catalytic systems to replace the bromo substituent with a cyclopropyl moiety.
- Subsequent oxidation or functional group manipulation to yield the aldehyde at the 6-position.
This approach allows for selective functionalization and efficient introduction of the cyclopropyl group into the chroman framework.
Continuous-Flow Synthesis of Cyclopropyl Carbonyl Compounds
Recent advances in continuous-flow chemistry have enabled the efficient synthesis of cyclopropyl carbaldehydes starting from cyclic ketones. A study published in 2022 demonstrates a continuous-flow process starting from 2-hydroxycyclobutanones and aryl thiols catalyzed by sulfonic acid resins (AR-15 and AR-35). Key points include:
- Use of acid resin catalysts to promote ring contraction and formation of cyclopropyl aldehyde derivatives.
- Dichloromethane as the preferred solvent for optimal yield.
- Continuous-flow setup allows for scalability and improved reaction control compared to batch processes.
This method provides a straightforward and scalable route to cyclopropyl carbaldehydes, which can be adapted for the preparation of chroman derivatives bearing cyclopropyl groups.
The selective introduction of the aldehyde group at the 6-position of the chroman ring is typically achieved via controlled oxidation or directed formylation. Although specific procedures for the exact compound are limited, general methods include:
- Use of formylation reagents such as Vilsmeier-Haack reagents or Reimer-Tiemann conditions on activated aromatic systems.
- Oxidation of methyl or hydroxymethyl precursors at the 6-position.
- Protection-deprotection strategies to ensure regioselectivity.
In related synthetic schemes, aldehyde formation is monitored by chromatographic and spectroscopic methods to ensure purity and yield.
Representative Experimental Procedure (Adapted)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 6-Bromo-4,4-dimethylchroman precursor | Starting material for substitution | Halogenated chroman intermediate |
| 2 | Cyclopropyl organometallic reagent or catalyst | Nucleophilic substitution or coupling reaction | Introduction of cyclopropyl group at position 8 |
| 3 | Oxidation/formylation reagents (e.g., Vilsmeier-Haack) | Selective formylation at position 6 | Formation of aldehyde group |
| 4 | Purification (chromatography, recrystallization) | Isolation of pure this compound | High purity product |
Optimization and Scale-Up Considerations
- Catalyst Selection: Sulfonic acid resins have been shown to be effective and reusable catalysts for cyclopropylcarbonyl synthesis, enabling greener and more sustainable processes.
- Solvent Choice: Dichloromethane is favored for its ability to dissolve reactants and facilitate catalytic activity in continuous-flow systems.
- Reaction Monitoring: Use of GC-MS and LC-MS for real-time monitoring ensures reaction completeness and product purity.
- Safety and Scalability: Continuous-flow reactors mitigate risks associated with reactive intermediates like cyclopropyl organometallics and allow safer scale-up.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Halogenated Precursor Substitution | 6-Bromo-4,4-dimethylchroman derivatives | Cyclopropyl organometallics, catalysts | High regioselectivity, well-established | Requires handling of organometallics |
| Continuous-Flow Cyclopropanation | 2-Hydroxycyclobutanones and aryl thiols | Sulfonic acid resins (AR-15, AR-35) | Scalable, efficient, green catalyst | Requires flow chemistry equipment |
| Formylation via Vilsmeier-Haack | Cyclopropyl-substituted chroman intermediates | Vilsmeier reagent (POCl3/DMF) | Selective aldehyde introduction | Sensitive to reaction conditions |
Chemical Reactions Analysis
8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources, but the compound’s reactivity and selectivity make it a valuable asset for advanced chemical synthesis.
Scientific Research Applications
Organic Synthesis
8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde serves as an important building block in organic synthesis. Its ability to participate in various chemical reactions enables the construction of complex molecular architectures. Recent studies have highlighted its utility in synthesizing cyclobutanone derivatives and other strained carbocyclic compounds through innovative catalytic methods .
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. For instance, derivatives of cyclopropyl chromane have been identified as γ-secretase modulators for Alzheimer's disease treatment. Additionally, structural modifications based on this compound have shown significant anticancer properties against various human cancer cell lines, indicating effective inhibition of cell proliferation.
Antiviral Agents
Research has indicated that compounds structurally similar to this compound exhibit antiviral properties. For example, certain derivatives have demonstrated inhibitory activity against influenza A viruses, suggesting potential applications in antiviral drug development.
Case Study 1: Anticancer Activity
A notable case study evaluated a series of synthesized compounds based on structural modifications of this compound against human cancer cell lines. The results revealed significant anticancer activity with IC50 values indicating effective inhibition of cell proliferation across multiple cancer types.
Case Study 2: Alzheimer’s Disease Treatment
Another study focused on the design of cyclopropyl chromane-derived compounds as modulators for γ-secretase involved in Alzheimer's disease pathology. Through ligand-based design tactics and molecular modeling, researchers identified promising candidates that could potentially alter disease progression.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| This compound | Chroman | Cyclopropyl group, aldehyde functionality |
| 4,4-Dimethylchroman-6-carbaldehyde | Chroman | Aldehyde functionality without cyclopropyl |
| Cyclopropylcarbinol | Alcohol | Cyclopropyl group without chroman structure |
| Chromone Derivatives | Aromatic | Diverse functional groups with chromone core |
Mechanism of Action
The mechanism of action of 8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde is not explicitly detailed in the available sources. as a chroman derivative, it is likely to interact with molecular targets and pathways involved in oxidative stress and cellular signaling. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde, we analyze its structural and functional differences compared to three analogs:
Table 1: Key Structural and Functional Comparisons
*Estimated based on analogous structures.
Structural Analysis
- Cyclopropyl vs. Non-Cyclopropyl Substituents: The cyclopropyl group in this compound introduces significant ring strain, which may enhance reactivity in ring-opening reactions or photochemical transformations compared to non-cyclopropyl analogs like 4,4-dimethylchroman-6-carbaldehyde .
- Aldehyde vs. Phenol/Carboxylic Acid: The aldehyde group at the 6-position differentiates it from phenolic (e.g., Bisphenol A) or carboxylic acid derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid). Aldehydes are more electrophilic, enabling nucleophilic additions or condensations, whereas phenols and carboxylic acids exhibit acidity and hydrogen-bonding capabilities .
Physicochemical Properties
- Lipophilicity : The cyclopropyl and methyl groups likely increase the logP value of this compound compared to simpler chroman aldehydes, suggesting greater membrane permeability but lower aqueous solubility.
Research Findings and Gaps
- Pi (2008) highlights that structural similarity alone is insufficient to predict toxicity; functional groups and substitution patterns are critical . For instance, Bisphenol A’s endocrine effects are absent in aldehyde-containing analogs.
- Synthetic Challenges : The steric bulk of the cyclopropyl and dimethyl groups may complicate synthetic routes compared to simpler chroman derivatives.
Biological Activity
8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde is a synthetic organic compound notable for its unique chroman structure, which includes a cyclopropyl group and an aldehyde functional group. This molecular configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C12H14O, and it has been investigated for various biological effects, particularly in the context of cancer research and enzyme interactions.
Chemical Structure and Properties
The structural characteristics of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C12H14O |
| Structure Type | Chroman |
| Functional Groups | Cyclopropyl group, aldehyde |
| Molecular Weight | 190.24 g/mol |
The presence of the cyclopropyl moiety enhances the compound's reactivity and may influence its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic addition reactions due to the aldehyde functional group. This reactivity allows it to interact with proteins and enzymes involved in metabolic pathways. Preliminary studies suggest that compounds with similar chroman structures can bind to various biological targets, leading to modulation of their activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| Lung (A549) | 18.6 ± 1.0 | Moderate cytotoxicity |
| Prostate (PC-3) | 22.2 ± 1.6 | Moderate cytotoxicity |
| Colon (Colo-205) | 27.3 ± 1.8 | Selective cytotoxicity |
| Leukemia (THP-1) | 43.8 ± 1.4 | Moderate cytotoxicity |
These findings indicate that the compound can inhibit cancer cell proliferation effectively while exhibiting varying degrees of selectivity towards different cell types.
Mechanisms of Anticancer Activity
The anticancer effects are believed to arise from several mechanisms:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of Cell Migration : Studies have shown that it reduces the migratory properties of cancer cells, which is crucial for preventing metastasis.
- Impact on Cell Cycle : It may interfere with the normal progression of the cell cycle in cancer cells, leading to growth arrest.
Case Studies
Several case studies have explored the biological activity of similar compounds within the chroman family:
- Study on Dihydropyrimidinones : A related study reported that structurally similar compounds exhibited IC50 values ranging from 7.1 μM to over 60 μM against various cancer lines, highlighting the importance of structural modifications in enhancing biological activity .
- Molecular Docking Studies : Research involving molecular docking has shown potential binding modes for chroman derivatives with key enzymes such as PI3Kγ, suggesting that these interactions may play a role in their anticancer effects .
Q & A
Q. What are the optimal synthetic routes for 8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde, and how can purity be validated?
Methodological Answer: The synthesis typically involves cyclopropanation of pre-functionalized chroman derivatives followed by aldehyde introduction via oxidation or formylation. Key steps include:
- Cyclopropane ring formation : Use transition-metal catalysts (e.g., Rh(II)) for stereoselective cyclopropanation of allylic ethers .
- Aldehyde installation : Employ Vilsmeier-Haack conditions (POCl₃/DMF) for regioselective formylation at the 6-position .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) coupled with HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) to validate purity (>98%) .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
Methodological Answer:
- ¹H NMR : The cyclopropyl protons (δ 0.5–1.2 ppm) and aldehyde proton (δ 9.8–10.2 ppm) are diagnostic.
- ¹³C NMR : The aldehyde carbon (δ ~190 ppm) and cyclopropyl carbons (δ ~10–20 ppm) confirm substitution patterns .
- IR : A strong C=O stretch (~1700 cm⁻¹) for the aldehyde and absence of hydroxyl peaks (if fully oxidized).
- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₅H₁₈O₂: 231.1385) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the cyclopropyl group?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELXL for refinement:
- Data collection : High-resolution (<1.0 Å) data to resolve cyclopropyl ring puckering.
- Refinement : Apply restraints for cyclopropyl C–C bond lengths (1.54 Å) and angles (60°). Discrepancies in thermal parameters may indicate dynamic disorder; use TWIN/BASF commands in SHELXL for twinned crystals .
- Validation : Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G*) .
Q. What experimental strategies mitigate instability of the aldehyde group during biological assays?
Methodological Answer:
Q. How to address contradictory reactivity data in nucleophilic additions to the aldehyde group?
Methodological Answer:
- Kinetic vs. thermodynamic control : Vary reaction temperature and time. For example, Grignard reagents may favor 1,2-addition at low temps (-78°C), while enolate additions proceed via 1,4-pathways at RT .
- In situ monitoring : Use stopped-flow IR or NMR to track intermediates.
- Computational modeling : Apply DFT (e.g., Gaussian 16) to map transition states and identify steric effects from the cyclopropyl group .
Q. What analytical workflows are recommended for detecting trace degradation products in long-term stability studies?
Methodological Answer:
- LC-MS/MS : Use a reverse-phase C18 column (0.1% FA in water/acetonitrile) with MRM transitions for the parent ion (m/z 231→) and potential degradants (e.g., oxidation to carboxylic acid, m/z 247→).
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to simulate degradation pathways .
Data Contradiction and Validation
Q. How to reconcile discrepancies between computational predictions and experimental results in cyclopropyl ring strain effects?
Methodological Answer:
Q. What statistical approaches validate reproducibility in synthetic yield across multiple batches?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, temperature).
- ANOVA : Analyze batch-to-batch variability (>3 batches, n=5 per batch) with p <0.05 thresholds for significance .
Tables for Methodological Reference
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
